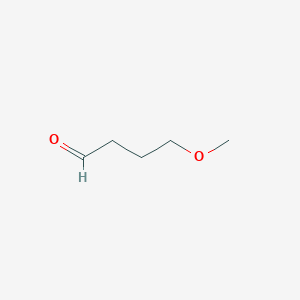
(2s)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester
Übersicht
Beschreibung
(2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester, or (2S)-2-ITMP, is a synthetic organic compound belonging to the class of isothiocyanates. It is a colorless oil that is soluble in organic solvents such as methanol, ethanol, and acetonitrile, but insoluble in water. (2S)-2-ITMP has been used in the synthesis of various pharmaceuticals and is used in scientific research applications.
Wissenschaftliche Forschungsanwendungen
- MES anionic surfactants exhibit good physicochemical properties, making them suitable for applications as detergents and emulsifiers .
- Liquid crystal structures of MES surfactants have been studied using polarizing optical microscopy (POM) and small-angle X-ray scattering (SAXS). These structures play a crucial role in emulsification .
- The stability of MES-based emulsions is comparable to that induced by sodium dodecyl sulfate (SDS), a common surfactant .
- An increase in chain length results in smaller emulsion droplets, and MES surfactants are tilted in their geometric packing .
- For instance, Mycophenolic Acid Ester (MAE), a derivative of MES, exhibits marked inhibition of influenza A virus (IAV) multiplication in vitro .
- Researchers have developed efficient methods to produce quinine derivatives via acylation reactions with 4,5-dichloroisothiazole-3-, 5-arylisoxazole-3-, adamantane-, and pyridine-based carbonyl chlorides .
- Benzil, when added to the reaction, generates highly active peroxide radicals (PhC(O)OO·), leading to the formation of esters under oxygen atmosphere .
- The esterification of WCO followed by sulfonation with chlorosulfonic acid yields fatty acid methyl ester sulfonate (MES) .
Emulsification and Surfactant Properties
Antiviral and Antimicrobial Properties
Synthesis of Ester Derivatives
Photocatalytic Ester Synthesis
Environmentally Friendly Surfactant
Stabilization of Asphalt Emulsions
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as ca-074 methyl ester, are known to inhibit cathepsin b . Cathepsin B is a protease involved in protein degradation and turnover, and its inhibition can have significant effects on cellular processes.
Mode of Action
Esters, in general, can undergo a variety of reactions, including hydrolysis, aminolysis, and reduction . These reactions can lead to changes in the compound’s structure and consequently its interaction with its targets.
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including the suzuki–miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Esters, in general, are known to be converted into carboxylic acids and alcohols through hydrolysis . This process can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds, such as mycophenolic acid methyl ester, have been shown to inhibit the replication of different influenza a virus strains in vitro with low cytotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester. For instance, the presence of water can lead to the hydrolysis of the ester, converting it into a carboxylic acid and an alcohol . Additionally, the presence of certain bases or acids can catalyze this reaction .
Eigenschaften
IUPAC Name |
methyl (2S)-2-isothiocyanato-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-6(2)4-7(9-5-12)8(10)11-3/h6-7H,4H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLTOCCLNATHO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943363 | |
| Record name | Methyl N-(sulfanylidenemethylidene)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester | |
CAS RN |
21055-43-6 | |
| Record name | Methyl N-(sulfanylidenemethylidene)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21055-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/structure/B3115600.png)











